molecular formula C17H17N3O2S B10862795 2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}-1H-indene-1,3(2H)-dione

2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B10862795
M. Wt: 327.4 g/mol
InChI Key: PMDYENVRISOXEO-UHFFFAOYSA-N
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Description

2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that features a unique structure combining an indene-dione core with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach starts with the preparation of the indene-dione core, followed by the introduction of the imidazole moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, dimethylformamide, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Functionalized imidazole derivatives.

Scientific Research Applications

2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the design of new materials with specific electronic or optical characteristics.

    Catalysis: The compound can serve as a catalyst or a ligand in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing the compound’s reactivity and binding affinity. Additionally, the indene-dione core can participate in redox reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE: shares similarities with other imidazole-containing compounds, such as:

Uniqueness

The uniqueness of 2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE lies in its combination of an indene-dione core with an imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-hydroxy-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyliminomethyl]inden-1-one

InChI

InChI=1S/C17H17N3O2S/c1-11-15(20-10-19-11)9-23-7-6-18-8-14-16(21)12-4-2-3-5-13(12)17(14)22/h2-5,8,10,21H,6-7,9H2,1H3,(H,19,20)

InChI Key

PMDYENVRISOXEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCN=CC2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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